2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide
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Overview
Description
2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated aniline group and a hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-methylaniline, which is then reacted with various intermediates to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Chloro-2-methylaniline
- ALPHA-(4-CHLORO-2-METHYLANILINO)-6-METHOXY-O-CRESOL
- 4-Chloro-2,5-dimethoxyaniline
Uniqueness
What sets 2-(4-CHLORO-2-METHYLANILINO)-N’-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE apart from these similar compounds is its unique hydrazide linkage and the specific arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H30ClN3O |
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Molecular Weight |
412.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]butanamide |
InChI |
InChI=1S/C24H30ClN3O/c1-6-22(27-23-12-11-21(25)14-18(23)5)24(29)28-26-15-17(4)13-19-7-9-20(10-8-19)16(2)3/h7-16,22,27H,6H2,1-5H3,(H,28,29)/b17-13-,26-15? |
InChI Key |
OAKYMHYUFYJLQB-UTLNYJHMSA-N |
Isomeric SMILES |
CCC(C(=O)NN=C/C(=C\C1=CC=C(C=C1)C(C)C)/C)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCC(C(=O)NN=CC(=CC1=CC=C(C=C1)C(C)C)C)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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